molecular formula C15H8Cl2FN3OS B11692294 N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-2-fluorobenzamide

N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-2-fluorobenzamide

Cat. No.: B11692294
M. Wt: 368.2 g/mol
InChI Key: KLLMNSFVCOSQHI-UHFFFAOYSA-N
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Description

N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-2-fluorobenzamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom

Properties

Molecular Formula

C15H8Cl2FN3OS

Molecular Weight

368.2 g/mol

IUPAC Name

N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-2-fluorobenzamide

InChI

InChI=1S/C15H8Cl2FN3OS/c16-8-5-6-9(11(17)7-8)14-20-21-15(23-14)19-13(22)10-3-1-2-4-12(10)18/h1-7H,(H,19,21,22)

InChI Key

KLLMNSFVCOSQHI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=NN=C(S2)C3=C(C=C(C=C3)Cl)Cl)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-2-fluorobenzamide typically involves the following steps:

    Formation of Thiadiazole Ring: The thiadiazole ring is formed by the cyclization of a hydrazine derivative with a carbon disulfide derivative under basic conditions.

    Introduction of Dichlorophenyl Group: The dichlorophenyl group is introduced through a nucleophilic substitution reaction, where a dichlorophenyl halide reacts with the thiadiazole ring.

    Formation of Fluorobenzamide Group: The final step involves the reaction of the intermediate compound with a fluorobenzoyl chloride to form the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that enhance reaction rates and selectivity is also common in industrial processes.

Chemical Reactions Analysis

Types of Reactions

N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-2-fluorobenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into thiols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the dichlorophenyl and fluorobenzamide groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like sodium hydride and alkyl halides are used for nucleophilic substitution, while electrophilic substitution may involve reagents like sulfuric acid or nitric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.

Scientific Research Applications

N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-2-fluorobenzamide has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as a precursor for the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-2-fluorobenzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit the activity of certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways involved are still under investigation, but studies suggest that the compound may interfere with cellular processes such as DNA replication and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-Dichlorophenyl)-2-[6-methyl-2,4-dioxo-3-(thietan-3-yl)-1,2,3,4-tetrahydropyrimidin-1-yl]acetamide
  • 5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide

Uniqueness

N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-2-fluorobenzamide is unique due to the presence of both dichlorophenyl and fluorobenzamide groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for further research and development.

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